molecular formula C16H10Cl2N2 B1583236 2,3-Dichloro-5,6-diphenylpyrazine CAS No. 57038-62-7

2,3-Dichloro-5,6-diphenylpyrazine

Cat. No. B1583236
CAS RN: 57038-62-7
M. Wt: 301.2 g/mol
InChI Key: WFCQMAPVGQKSBR-UHFFFAOYSA-N
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Description

2,3-Dichloro-5,6-diphenylpyrazine is a chemical compound with the molecular formula C16H10Cl2N2 . It has a molecular weight of 301.17000 .


Synthesis Analysis

The synthesis of 2,3-Dichloro-5,6-diphenylpyrazine involves several precursors such as 2 (1H)-Pyrazinone, 2-chloro-5,6-di, 2,3-diphenyl-py, 2,3-diphenylpyrazine, Pyrazine,2,3-di, 1-oxido-2,3-dip, 5-Chloro-2,3-di, and Benzil .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5,6-diphenylpyrazine consists of 16 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Chemical Synthesis and Reactions: 2,3-Dichloro-5,6-diphenylpyrazine has been utilized in various synthetic chemical reactions. For instance, it has been prepared from chloropyrazines by oxidation processes and used in further chemical transformations. One notable synthesis involved its derivation from 2,3-diphenylpyrazine 1,4-dioxide, leading to further conversion to other pyrazine derivatives through processes like alkaline hydrolysis (Ohta et al., 1981).

Heterocyclic Chemistry

  • Role in Heterocyclic Compounds: This compound plays a significant role in the study of nitrogen- and sulfur-containing heterocycles. It's involved in reactions forming various heterocyclic structures, demonstrating its versatility in the field of heterocyclic chemistry (Myshkina & Safonova, 1970).

Organometallic Chemistry

  • Cyclopalladation Studies: In organometallic chemistry, 2,3-dichloro-5,6-diphenylpyrazine has been used in the cyclopalladation of diphenyl pyrazines. These studies are essential for understanding the complexation behaviors of these compounds and their potential applications in catalysis and materials science (Steel & Caygill, 1990).

Coordination Chemistry

  • Complex Formation with Rhenium: This compound forms complexes with metals like rhenium, exhibiting interesting chemical properties. These complexes have been studied for their structure and reactivity, providing insights into coordination chemistry and potential applications in catalysis and materials science (Wu, Abruña, & Zhong, 2012).

Photophysical Properties

  • Luminescent Properties in Platinum Complexes: Research has shown that 2,3-dichloro-5,6-diphenylpyrazine is part of luminescent dinuclear platinum(II) complexes. These studies contribute to the development of efficient phosphors and explore the tuning of optical properties for potential applications in imaging and sensing technologies (Culham et al., 2013).

DNA Binding and Cytotoxic Properties

  • Biological Interactions: There is research on derivatives of 2,3-dichloro-5,6-diphenylpyrazine that investigates their binding to DNA and cytotoxic properties. This aspect is crucial for understanding the biological interactions of these compounds and exploring their potential therapeutic applications (Dias et al., 2005).

properties

IUPAC Name

2,3-dichloro-5,6-diphenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2/c17-15-16(18)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCQMAPVGQKSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=N2)Cl)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299347
Record name 2,3-dichloro-5,6-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5,6-diphenylpyrazine

CAS RN

57038-62-7
Record name NSC129562
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dichloro-5,6-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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